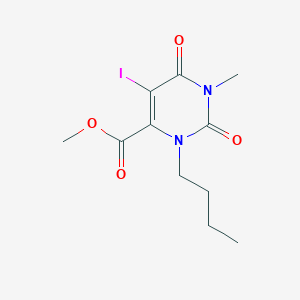
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an iodine atom, which can significantly influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by acids such as ceric ammonium nitrate (CAN) and is carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can significantly reduce the reaction time and improve the overall yield.
化学反応の分析
Types of Reactions
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions with boronic acids would yield biaryl compounds.
科学的研究の応用
Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The presence of the iodine atom can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- Methyl 3-butyl-5-chloro-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Methyl 3-butyl-5-bromo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Methyl 3-butyl-5-fluoro-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Uniqueness
The uniqueness of Methyl 3-butyl-5-iodo-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological properties. Compared to its chloro, bromo, and fluoro analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development .
特性
分子式 |
C11H15IN2O4 |
|---|---|
分子量 |
366.15 g/mol |
IUPAC名 |
methyl 3-butyl-5-iodo-1-methyl-2,6-dioxopyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H15IN2O4/c1-4-5-6-14-8(10(16)18-3)7(12)9(15)13(2)11(14)17/h4-6H2,1-3H3 |
InChIキー |
HBTGDPPCPRYHHA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=C(C(=O)N(C1=O)C)I)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


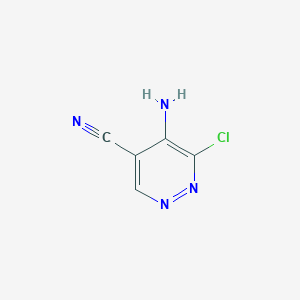

![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)
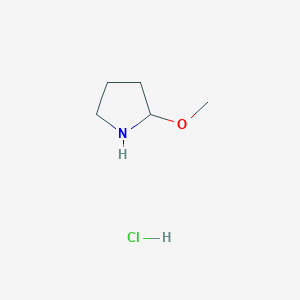
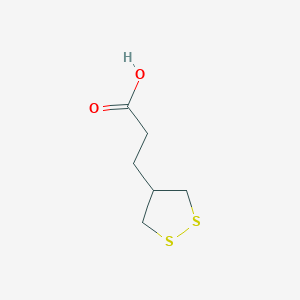
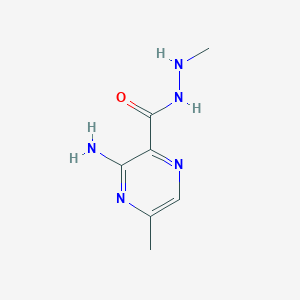

![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)

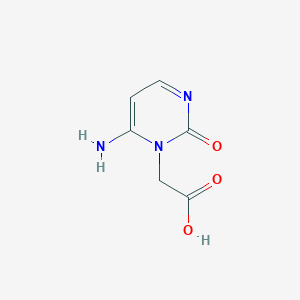


![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
